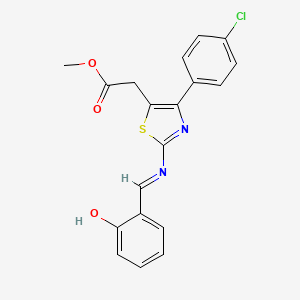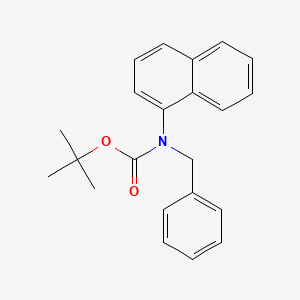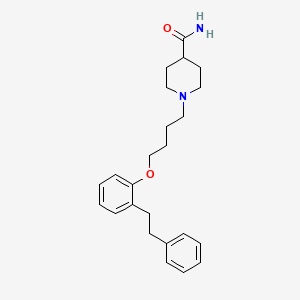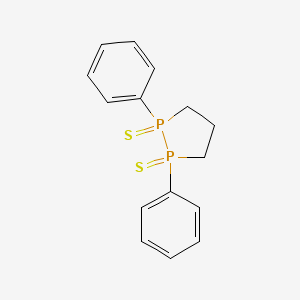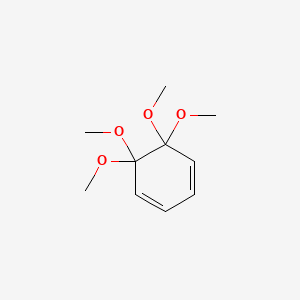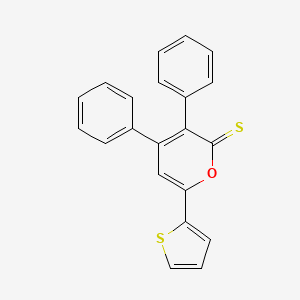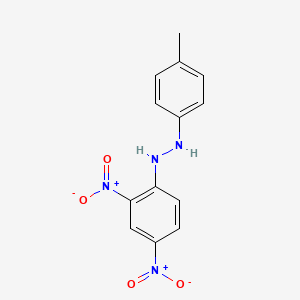
1-(2,4-Dinitrophenyl)-2-(4-methylphenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dinitrophenyl)-2-(4-methylphenyl)hydrazine is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a dinitrophenyl group and a methylphenyl group attached to a hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dinitrophenyl)-2-(4-methylphenyl)hydrazine typically involves the reaction of 2,4-dinitrophenylhydrazine with 4-methylbenzaldehyde. The reaction is carried out in an acidic medium, often using hydrochloric acid or sulfuric acid as a catalyst. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the hydrazone product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-Dinitrophenyl)-2-(4-methylphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the hydrazine moiety under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazines.
Applications De Recherche Scientifique
1-(2,4-Dinitrophenyl)-2-(4-methylphenyl)hydrazine has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dinitrophenyl)-2-(4-methylphenyl)hydrazine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. The pathways involved include the formation of hydrazone linkages and the alteration of protein structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenylhydrazine: A related compound used in similar applications.
4-Methylphenylhydrazine: Another hydrazine derivative with distinct properties.
2,4-Dinitrophenylhydrazone: A compound formed by the reaction of 2,4-dinitrophenylhydrazine with aldehydes or ketones.
Uniqueness
1-(2,4-Dinitrophenyl)-2-(4-methylphenyl)hydrazine is unique due to the presence of both dinitrophenyl and methylphenyl groups, which confer specific chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in various research fields make it a valuable compound for scientific investigations.
Propriétés
Numéro CAS |
67449-70-1 |
|---|---|
Formule moléculaire |
C13H12N4O4 |
Poids moléculaire |
288.26 g/mol |
Nom IUPAC |
1-(2,4-dinitrophenyl)-2-(4-methylphenyl)hydrazine |
InChI |
InChI=1S/C13H12N4O4/c1-9-2-4-10(5-3-9)14-15-12-7-6-11(16(18)19)8-13(12)17(20)21/h2-8,14-15H,1H3 |
Clé InChI |
JSUXXCNGRJDSIY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-Dimethyl-4-(propan-2-yl)-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B14475610.png)
